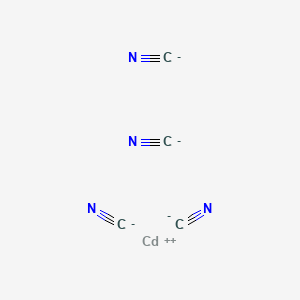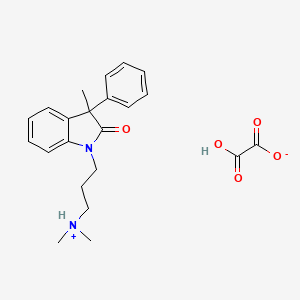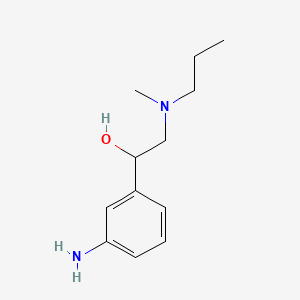
Cadmium(II) tetracyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium(II) tetracyanide is a coordination compound consisting of cadmium ions coordinated with cyanide ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium(II) tetracyanide can be synthesized through the reaction of cadmium salts, such as cadmium chloride, with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{CdCl}_2 + 4 \text{KCN} \rightarrow \text{K}_2[\text{Cd(CN)}_4] + 2 \text{KCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves controlled conditions to ensure the safe handling of cyanide compounds. The reaction is typically carried out in a well-ventilated area with appropriate safety measures.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium(II) tetracyanide undergoes various chemical reactions, including:
Oxidation: Cadmium(II) can be oxidized to cadmium(III) in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to cadmium metal in the presence of reducing agents.
Substitution: Cyanide ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like chloride ions or phosphine ligands in an appropriate solvent.
Major Products:
Oxidation: Cadmium(III) complexes.
Reduction: Metallic cadmium.
Substitution: Cadmium complexes with different ligands.
Applications De Recherche Scientifique
Cadmium(II) tetracyanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of cadmium(II) tetracyanide involves its interaction with various molecular targets and pathways. The cyanide ligands can bind to metal centers in enzymes, inhibiting their activity. Additionally, cadmium ions can disrupt cellular processes by interfering with metal ion homeostasis and inducing oxidative stress.
Comparaison Avec Des Composés Similaires
Cadmium(II) chloride: A simple cadmium salt with chloride ligands.
Cadmium(II) acetate: A cadmium salt with acetate ligands.
Cadmium(II) sulfide: A cadmium compound with sulfide ligands, commonly used in pigments and semiconductors.
Comparison: Cadmium(II) tetracyanide is unique due to its cyanide ligands, which confer distinct chemical properties compared to other cadmium compounds
Propriétés
Numéro CAS |
16041-14-8 |
|---|---|
Formule moléculaire |
C4CdN4-2 |
Poids moléculaire |
216.48 g/mol |
Nom IUPAC |
cadmium(2+);tetracyanide |
InChI |
InChI=1S/4CN.Cd/c4*1-2;/q4*-1;+2 |
Clé InChI |
VFFIJXIOFISOTC-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
